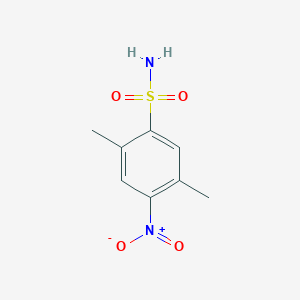

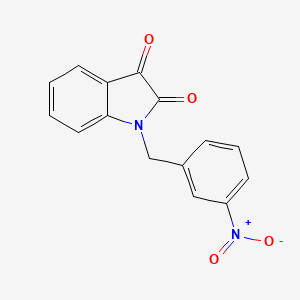

2,5-Dimethyl-4-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dimethyl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups The utility of 2,5-Dimethyl-4-nitrobenzenesulfonamide in scientific research is illustrated through its association with photosensitive protecting groups. Research has identified various photosensitive groups, such as 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and 2,4-dinitrobenzenesulfenyl, which are pivotal in synthetic chemistry due to their promising future applications. These groups, by virtue of their ability to undergo photolytic cleavage, offer unique methodologies for the protection and deprotection of functional groups in a controlled manner, enhancing synthetic efficiency and selectivity (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds In another domain, this compound finds relevance in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The sequential Nicholas and Pauson-Khand reactions have been developed for creating unique polyheterocyclic compounds. This research underscores the importance of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industries, highlighting their versatility and value as chemical moieties (Kaneda, 2020).

Biomedical Applications A significant emphasis has also been placed on the biomedical applications of related compounds, especially pterostilbene, which shares a resemblance in activity with resveratrol. The comparison points to the broader potential of nitrobenzene derivatives in enhancing health through various pathways, including cancer prevention, insulin sensitivity improvement, and cardiovascular disease management. Pterostilbene's higher bioavailability compared to resveratrol underscores the potential of similar compounds in drug development and therapeutic interventions (Estrela et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

2,5-Dimethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides, including this compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them effective targets for therapeutic intervention.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination bonds . Specifically, the nitrogen atom in the sulfonamide group of the compound forms a bond with the active site of the target enzyme . This interaction results in the inhibition of the enzyme’s activity, leading to the therapeutic effects of the compound .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, reduction of intraocular pressure in glaucoma, and other effects . Similarly, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial factor for bacterial growth, thus exhibiting antibacterial activity .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of the cells, leading to the therapeutic effects of the compound. For example, the inhibition of dihydropteroate synthetase leads to a decrease in bacterial growth, providing an antibacterial effect .

Eigenschaften

IUPAC Name |

2,5-dimethyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUJJGSAMOSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2547846.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)

![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)